

# Spectroscopic and Synthetic Profile of 5-Iodo-2-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Iodo-2-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-2-nitrophenol**, a key intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible synthetic route and general experimental protocols. This information is critical for the identification, characterization, and utilization of this compound in research and development settings.

## Spectroscopic Data

The structural elucidation of **5-Iodo-2-nitrophenol** is dependent on a combination of spectroscopic techniques. While a complete, officially curated dataset is not readily available in public spectral databases, the following information has been compiled from available resources and spectral predictions for related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **5-Iodo-2-nitrophenol** is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing

nitro group and the hydroxyl and iodo substituents. A representative spectrum is available on ChemicalBook, though specific peak data is not provided.[\[1\]](#)

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will provide information on the six unique carbon atoms in the **5-Iodo-2-nitrophenol** molecule. The chemical shifts are influenced by the attached functional groups. While specific experimental data for this compound is scarce, data for related nitrophenols can provide an estimation of the expected chemical shift ranges.

Table 1: Predicted NMR Data for **5-Iodo-2-nitrophenol**

| Analysis            | Predicted Chemical Shift (ppm) | Assignment  |
|---------------------|--------------------------------|-------------|
| <sup>1</sup> H NMR  | 7.8 - 8.2                      | Aromatic CH |
| 7.0 - 7.5           | Aromatic CH                    |             |
| 6.8 - 7.2           | Aromatic CH                    |             |
| 10.0 - 11.0         | Phenolic OH                    |             |
| <sup>13</sup> C NMR | 155 - 160                      | C-OH        |
| 135 - 140           | C-NO <sub>2</sub>              |             |
| 120 - 130           | Aromatic CH                    |             |
| 115 - 125           | Aromatic CH                    |             |
| 110 - 120           | Aromatic CH                    |             |
| 80 - 90             | C-I                            |             |

Note: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Iodo-2-nitrophenol** is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic C-H and C-C bonds.

Table 2: Expected IR Absorption Bands for **5-Iodo-2-nitrophenol**

| Functional Group                   | Expected Absorption Range (cm <sup>-1</sup> ) |
|------------------------------------|---|
| O-H stretch (phenol)               | 3200 - 3600 (broad)                           |
| Aromatic C-H stretch               | 3000 - 3100                                   |
| Asymmetric NO <sub>2</sub> stretch | 1500 - 1550                                   |
| Symmetric NO <sub>2</sub> stretch  | 1335 - 1385                                   |
| Aromatic C=C stretch               | 1450 - 1600                                   |
| C-O stretch                        | 1180 - 1260                                   |
| C-I stretch                        | 500 - 600                                     |

## Mass Spectrometry (MS)

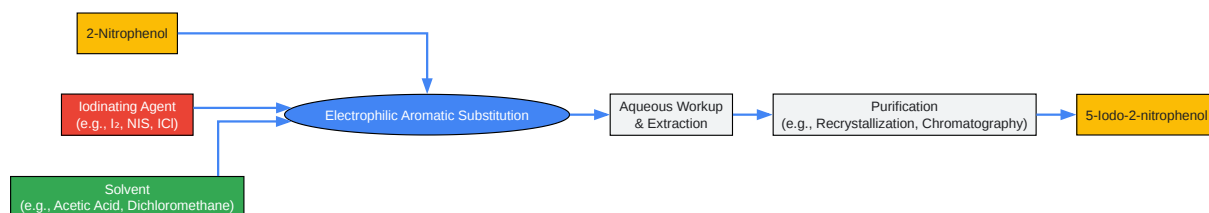
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Iodo-2-nitrophenol** (C<sub>6</sub>H<sub>4</sub>INO<sub>3</sub>), the exact mass is 264.92359 Da. The mass spectrum would show a molecular ion peak at this m/z value, along with fragment ions resulting from the loss of functional groups.

Table 3: Mass Spectrometry Data for **5-Iodo-2-nitrophenol**

| Parameter                       | Value  |
|---------------------------------|--|
| Molecular Formula               | C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub> |
| Molecular Weight                | 265.01 g/mol                                   |
| Exact Mass                      | 264.92359 Da                                   |
| Predicted Major Fragments (m/z) | Possible Identity                              |
| 265                             | [M] <sup>+</sup>                               |
| 248                             | [M-OH] <sup>+</sup>                            |
| 219                             | [M-NO <sub>2</sub> ] <sup>+</sup>              |
| 138                             | [M-I] <sup>+</sup>                             |
| 121                             | [M-I-OH] <sup>+</sup>                          |
| 92                              | [M-I-NO <sub>2</sub> ] <sup>+</sup>            |

## Synthesis of 5-Iodo-2-nitrophenol

A plausible synthetic route for **5-Iodo-2-nitrophenol** involves the direct iodination of 2-nitrophenol. This electrophilic aromatic substitution reaction is facilitated by the activating effect of the hydroxyl group.



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Synthesis Workflow for **5-Iodo-2-nitrophenol**.

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data and for the synthesis of **5-Iodo-2-nitrophenol**. These should be adapted and optimized based on available laboratory equipment and safety guidelines.

## Synthesis of 5-Iodo-2-nitrophenol

This procedure is a general method for the iodination of an activated aromatic ring.

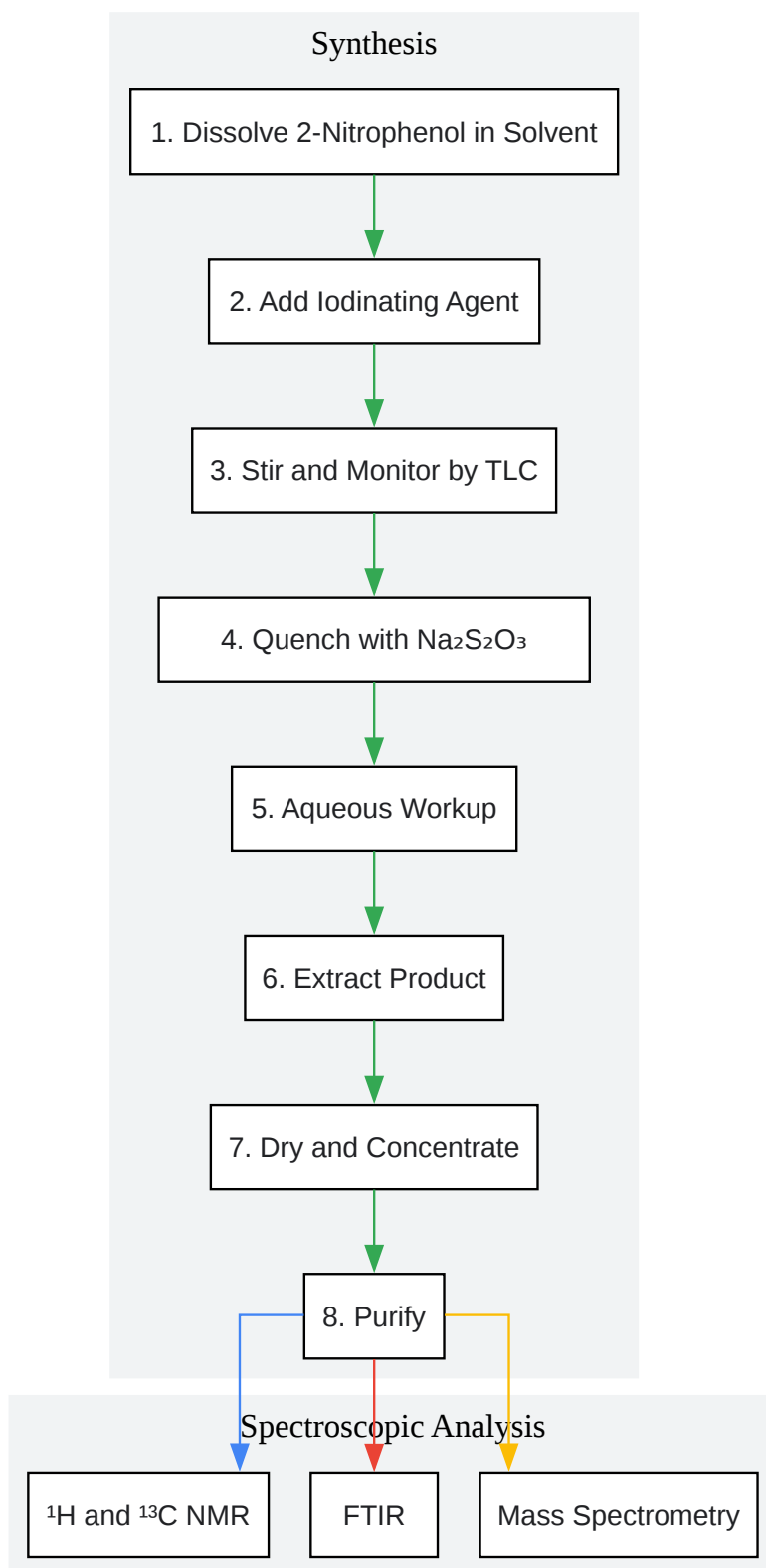
Materials:

- 2-Nitrophenol
- Iodine ( $I_2$ ) or N-Iodosuccinimide (NIS)
- An appropriate solvent (e.g., glacial acetic acid, dichloromethane)
- Oxidizing agent (if using  $I_2$ ), such as nitric acid or hydrogen peroxide
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve 2-nitrophenol in the chosen solvent in a round-bottom flask.
- Add the iodinating agent (and oxidizing agent, if necessary) portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

- Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by adding sodium thiosulfate solution to remove any unreacted iodine.
- Perform an aqueous workup by washing the reaction mixture with sodium bicarbonate solution and brine.
- Extract the product into an organic solvent.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.



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General Experimental Workflow.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of purified **5-Iodo-2-nitrophenol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved.

### Data Acquisition:

- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse program.
- Acquire the  $^{13}\text{C}$  NMR spectrum, typically with proton decoupling.
- Process the spectra to obtain chemical shifts (ppm) and coupling constants (Hz for  $^1\text{H}$  NMR).

## IR Spectroscopy

### Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

### Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to  $400\text{ cm}^{-1}$ .

## Mass Spectrometry

### Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).



Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer.
- Ionize the sample using a high-energy electron beam.
- Analyze the resulting ions to obtain the mass-to-charge ( $m/z$ ) ratio of the molecular ion and fragment ions.

This guide serves as a foundational resource for the spectroscopic and synthetic aspects of **5-Iodo-2-nitrophenol**. For detailed and definitive characterization, it is recommended to acquire experimental data on a purified sample.

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## References

- 1. 5-Iodo-2-nitrophenol(27783-55-7)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Iodo-2-nitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315778#spectroscopic-data-for-5-iodo-2-nitrophenol-nmr-ir-ms]

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